8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines, characterized by its unique bicyclic structure. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its structure features a pyrimidine ring fused with a pyrrolo moiety, which contributes to its chemical properties and reactivity.
The compound is synthesized through various methods, primarily involving multicomponent reactions that yield pyrrolo[1,2-a]pyrimidine derivatives. It is classified as a nitrogen-containing heterocycle, which is significant in pharmaceutical applications due to its diverse biological activities.
The synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine can be accomplished through several methodologies:
These methods highlight the versatility and efficiency in synthesizing this compound, which can be tailored to optimize yields and purity.
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions typical for heterocycles:
These reactions are crucial for developing derivatives with improved pharmacological properties.
The mechanism by which 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. The presence of nitrogen atoms in its structure allows it to form hydrogen bonds and coordinate with metal ions or other functional groups within biological systems.
Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties comparable to established pharmaceuticals . This suggests potential pathways for therapeutic applications in treating various diseases.
The unique properties of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine make it valuable in several scientific fields:
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic saturated heterocycle featuring fusion between pyrrolidine and tetrahydropyrimidine rings. Its systematic name denotes a phenyl substituent at the bridgehead carbon (position 8a), with "octahydro" confirming full saturation across both rings. The core scaffold consists of a six-membered tetrahydropyrimidine ring fused to a five-membered pyrrolidine ring, creating a rigid [3.3.0]bicyclic system. This stereochemical complexity generates distinct conformational behavior, as the hexahydropyrimidine component typically adopts a chair conformation, while the pyrrolidone ring exhibits a twisted envelope conformation [4].
The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.0910(13) Å, b = 17.016(4) Å, c = 10.707(2) Å, and β = 90.581(5)°. Key structural features include:
Table 1: Key Crystallographic Parameters of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Parameter | Value | Significance |
---|---|---|
Space group | P2₁/n | Monoclinic crystal system |
Unit cell volume | 1109.6(4) ų | Molecular packing density |
C(4)-N(2) bond length | 1.437(4) Å | Shorter than typical C-N bonds |
C(7)-N(1)-C(4) angle | 119.0(2)° | Wider than standard tetrahedral angles |
C(5)-N(2)-C(4)-N(1) torsion | 47.9(3)° | Indicates ring distortion at fusion point |
Intermolecular interactions govern crystal packing, with molecules linked via C=O···H-N hydrogen bonds (H···O distance = 2.49 Å, N-H···O angle = 132°) forming one-dimensional chains. These chains further assemble through weak π-π stacking interactions between phenyl groups (interplanar distance ≈ 3.5 Å), creating a three-dimensional framework [4].
Pyrrolopyrimidine derivatives emerged as privileged scaffolds in medicinal chemistry due to their structural resemblance to purine nucleotides. Early research focused on planar aromatic variants (e.g., pyrrolo[2,3-d]pyrimidines), valued as kinase inhibitors and antimetabolites. The pharmacological exploration of saturated pyrrolo[1,2-a]pyrimidines accelerated when high-throughput screening identified pyrrolopyrimidine cores as disruptors of the perinucleolar compartment (PNC), a subnuclear marker of metastatic cancer [3] [5].
Key milestones include:
Table 2: Therapeutic Applications of Pyrrolopyrimidine Derivatives
Therapeutic Area | Lead Compound | Biological Target | Development Stage |
---|---|---|---|
Metastatic cancer | Metarrestin | Perinucleolar compartment | Phase I clinical trial |
Kinase-driven cancers | 13b | Axl receptor tyrosine kinase | Preclinical (xenograft) |
Antibacterial therapy | Halogenated derivatives | Thymidylate monophosphate kinase | Lead optimization |
This evolution demonstrates a strategic shift from planar architectures toward saturated bicyclic systems, capitalizing on their enhanced three-dimensionality and reduced planarity—properties that improve selectivity and drug-likeness [3] [5] [6].
Saturation of the pyrrolopyrimidine scaffold fundamentally alters physicochemical and pharmacological behavior. Compared to aromatic counterparts, octahydropyrrolo[1,2-a]pyrimidines exhibit:
The 8a-phenyl substitution exerts critical steric and electronic influences:
Systematic structure-activity relationship (SAR) studies demonstrate profound bioactivity dependence on substitution patterns:
Table 3: Impact of Substituents on Biological Activity of Pyrrolopyrimidine Derivatives
Substituent Position | Chemical Group | Biological Effect | Magnitude of Change |
---|---|---|---|
C8a | Phenyl | Conformational restraint & π-stacking capability | 5-fold ↑ in metabolic stability |
N1/C3 | Dichloroacetyl group | Electrophilic reactivity & kinase inhibition | IC₅₀ shift from μM to nM range |
C4-amine | 4-Bromobenzyl | Halogen bonding in antibacterial activity | MIC ↓ 8-fold vs S. aureus |
C6-aryl | meta-Hydroxyl | Synergy with antimicrobial peptides | MIC ↓ 4-fold with betatide |
The stereoelectronic effects of saturation and substitution collectively enable precise modulation of target engagement, exemplified by metarrestin’s submicromolar PNC disruption (IC₅₀ = 0.12 μM) without cytotoxicity—a feat unattainable with planar precursors [3] [5]. These advances underscore octahydropyrrolo[1,2-a]pyrimidine as a versatile three-dimensional scaffold for rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: